molecular formula C17H12BrN3O3 B14976288 N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B14976288
M. Wt: 386.2 g/mol
InChI Key: QLDANLXKQFSIPL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring. This intermediate is then reacted with phenyl isocyanate to introduce the phenyl group and form the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine ring structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C17H12BrN3O3

Molecular Weight

386.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C17H12BrN3O3/c18-11-6-8-12(9-7-11)20-15(22)14-10-19-17(24)21(16(14)23)13-4-2-1-3-5-13/h1-10H,(H,19,24)(H,20,22)

InChI Key

QLDANLXKQFSIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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